N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide

Fragment-based drug discovery Physicochemical profiling Lead optimization

N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide (molecular formula C11H9N3O2S, MW 247.28 g/mol) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxamide class bearing a pyridine-3-carboxamide (nicotinamide) substituent at the 2-position of the thiophene ring. The compound lacks an assigned CAS number but is indexed by InChI Key IYPRTJARXNUYNU-UHFFFAOYSA-N and catalogued as ZINC52140556.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B4181084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C11H9N3O2S/c12-9(15)8-3-5-17-11(8)14-10(16)7-2-1-4-13-6-7/h1-6H,(H2,12,15)(H,14,16)
InChIKeyIYPRTJARXNUYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Carbamoylthiophen-2-yl)pyridine-3-carboxamide – Compound Identity, Physicochemical Profile, and Class Context for Informed Procurement


N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide (molecular formula C11H9N3O2S, MW 247.28 g/mol) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxamide class bearing a pyridine-3-carboxamide (nicotinamide) substituent at the 2-position of the thiophene ring . The compound lacks an assigned CAS number but is indexed by InChI Key IYPRTJARXNUYNU-UHFFFAOYSA-N and catalogued as ZINC52140556 [1]. It is listed across multiple screening compound and building-block vendor catalogs (eMolecules, Molport, Enamine, Key Organics) and is designated exclusively for non-human research use [1][2]. Members of the broader thiophene-carboxamide-pyridine scaffold class have demonstrated inhibitory activity against kinases including JAK2 (IC50 ~1 μM for optimized analogs) and FLT3 (IC50 = 1.1 μM for the tetrahydrobenzothiophene analog FLT3-IN-16), positioning this core as a privileged structure for kinase-focused drug discovery [3].

Why N-(3-Carbamoylthiophen-2-yl)pyridine-3-carboxamide Cannot Be Interchanged with Closest Structural Analogs – Regioisomeric and Scaffold-Level Consequences


Within the thiophene-carboxamide-nicotinamide chemotype, seemingly minor structural variations produce non-interchangeable compounds with divergent biological and physicochemical properties. The target compound's specific 3-carbamoylthiophen-2-yl substitution pattern creates a distinct hydrogen-bond donor/acceptor geometry (two HBD, five HBA) and a pyridine-3-carboxamide (nicotinamide) vector that differs critically from its closest positional isomer, N-(2-carbamoylthiophen-3-yl)picolinamide (CAS 733806-30-9), which places the pyridine nitrogen at the 2-position (picolinamide) rather than the 3-position . The nicotinamide moiety (pyridine-3-carboxamide) is a recognized pharmacophore for NAD salvage pathway engagement, as demonstrated by the structurally related N-(pyridin-3-yl)thiophene-2-carboxamide (CPD A, EC50 = 2.3–2.6 μM against influenza virus) [1]. Furthermore, substituting the target compound's planar thiophene ring with the saturated tetrahydrobenzothiophene of FLT3-IN-16 (CAS 298207-49-5, FLT3 IC50 = 1.1 μM) increases molecular weight from 247.28 to 301.36 g/mol and adds conformational flexibility, altering both binding-site compatibility and pharmacokinetic trajectory . These structural distinctions preclude generic substitution in any experimental protocol where target engagement, metabolic processing, or metal-chelation geometry is relevant.

Quantitative Differential Evidence for N-(3-Carbamoylthiophen-2-yl)pyridine-3-carboxamide Versus Closest Analogs – Procurement-Relevant Comparisons


Physicochemical Differentiation from the Saturated Tetrahydrobenzothiophene Analog FLT3-IN-16: Fragment-Like Properties and Rule-of-Three Compliance

N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide (MW 247.28, clogP 1.44) qualifies as a fragment-like molecule under the Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3), whereas the closely related tetrahydrobenzothiophene analog FLT3-IN-16 (MW 301.36, clogP ~2.9 estimated) exceeds fragment criteria in both molecular weight and lipophilicity [1]. This physicochemical distinction is directly relevant for fragment-based screening campaigns, where the target compound's lower MW and balanced polarity (TPSA 78.61 Ų) offer superior ligand efficiency potential compared to the heavier, more lipophilic analog.

Fragment-based drug discovery Physicochemical profiling Lead optimization

Regioisomeric Differentiation: Nicotinamide vs. Picolinamide Pyridine Nitrogen Geometry and Implications for Bidentate Metal Chelation

The target compound's pyridine-3-carboxamide (nicotinamide) substituent positions the pyridine nitrogen at the meta position relative to the carboxamide linkage, creating an N(pyridyl)–C(carbonyl) distance and angular geometry distinct from that of the positional isomer N-(2-carbamoylthiophen-3-yl)picolinamide (CAS 733806-30-9), which bears a pyridine-2-carboxamide (picolinamide) with the nitrogen at the ortho position . Studies of the broader 3-thiophene carboxamide class containing pyridine rings (Inorganica Chimica Acta, 2007) have established that bidentate metal complexation occurs through the carbonyl oxygen and pyridine nitrogen atoms (O,N coordination mode), with the amide nitrogen remaining protonated [1]. The distinct pyridine nitrogen position between the 3-carboxamide (target) and 2-carboxamide (isomer) regioisomers alters the bite angle and chelate ring size, directly affecting metal-binding affinity and selectivity for Zn(II), Cu(II), and Co(II) [1].

Metal coordination chemistry Regioisomer comparison Scaffold geometry

Rotatable Bond Restriction and Conformational Pre-organization Versus More Flexible Analogs

The target compound has zero rotatable bonds between its aromatic ring systems (thiophene and pyridine), resulting in a completely rigid, planar core scaffold. By contrast, N-(pyridin-3-yl)thiophene-2-carboxamide (CPD A) retains one rotatable bond between the thiophene carbonyl and pyridinyl-amine, and the aniline-linked analog N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide (CAS 1207044-70-9) has four rotatable bonds [1]. This conformational restriction reduces the entropic penalty upon target binding and eliminates conformational sampling uncertainty in computational docking studies [2].

Conformational restriction Entropic binding penalty Scaffold comparison

Class-Level IMPDH and NAD Salvage Pathway Engagement Potential: Nicotinamide Moiety as a Metabolic Activation Handle

The target compound's nicotinamide (pyridine-3-carboxamide) moiety is a known substrate recognition element for the NAD salvage pathway enzymes NAMPT and NMNAT1. The structurally related N-pyridinylthiophene carboxamide compound 9 (which shares the nicotinamide-thiophene core scaffold) is metabolized by NAMPT and NMNAT1 into an adenine dinucleotide analog that inhibits IMPDH, with an IC50 206-fold lower than vacor, 1823-fold lower than 3-AP, and 477-fold lower than tiazofurin in S462 peripheral nerve sheath cancer cells [1]. The target compound's nicotinamide pharmacophore is expected to confer similar metabolic activation potential, distinguishing it from analogs that replace nicotinamide with other heterocycles (e.g., picolinamide in CAS 733806-30-9 or pyridine-4-carboxamide in CAS 62289-82-1) that would not be recognized by the NAD salvage machinery [1]. Note: direct experimental confirmation for the target compound is lacking; this inference is class-level only.

NAD salvage pathway IMPDH inhibition Nicotinamide pharmacophore Prodrug metabolism

Hydrogen Bond Donor/Acceptor Architecture: Target Compound Has Two Amide NH Donors for Distinct H-Bonding Patterns Versus Single-Donor Analogs

The target compound presents two hydrogen bond donor groups (both amide NH: one from the 3-carbamoyl group and one from the pyridine-3-carboxamide linkage) and five hydrogen bond acceptors. In contrast, N-(pyridin-3-yl)thiophene-2-carboxamide (CPD A) has only one HBD (a single amide NH) and N-(pyridin-4-yl)thiophene-2-carboxamide (CAS 62289-82-1) has one HBD and three HBA [1][2]. The additional HBD from the 3-carbamoyl substituent on the thiophene ring enables the target compound to engage kinase hinge regions or other binding pockets requiring dual hydrogen bond donor interactions that single-donor analogs cannot satisfy [3].

Hydrogen bonding Pharmacophore modeling Target engagement

Synthetic Accessibility and Derivatization Versatility: Gewald Chemistry Building Block for Rapid SAR Library Generation

The target compound is accessible via acylation of a substituted 2-aminothiophene intermediate derived from the Gewald three-component reaction (cyanoacetamide + aldehyde/ketone + elemental sulfur) [1]. This synthetic route enables modular diversification at the carboxamide, thiophene ring, and pyridine positions, supporting parallel library synthesis with commercially available building blocks . The saturated analog FLT3-IN-16 requires an additional hydrogenation step for tetrahydrobenzothiophene formation, adding synthetic complexity and cost . The target compound is listed across multiple building-block catalogs (eMolecules BB, Enamine BB, Molport BB Premium, Key Organics BB), indicating broad commercial availability for SAR campaigns [2].

Gewald reaction Building block utility Parallel synthesis SAR exploration

Recommended Application Scenarios for N-(3-Carbamoylthiophen-2-yl)pyridine-3-carboxamide – Evidence-Backed Procurement Guidance


Fragment-Based Screening Library Enrichment for Kinase and Metalloenzyme Targets

With MW 247.28, clogP 1.44, and full Rule-of-Three compliance, N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide is optimally suited as a fragment library component for high-concentration screening (≥1 mM in DMSO) against kinase ATP-binding sites or metalloenzyme active sites. Its zero rotatable bonds eliminate conformational ambiguity in hit validation, while the nicotinamide moiety provides potential NAD-site recognition for enzymes in the NAD salvage pathway [1][2]. The compound's dual H-bond donor architecture (2 HBD from carbamoyl and carboxamide NH groups) enables ATP-mimetic hinge-binding interactions common to kinase pharmacophores, as validated by the broader thiophene-carboxamide class [3]. Procurement recommendation: specify >95% purity by HPLC for fragment screening to minimize false positives from impurities at millimolar assay concentrations.

Metal Chelation Probe Development for Bioinorganic Chemistry Studies

The pyridine-3-carboxamide (nicotinamide) substituent at the thiophene 2-position creates an (O,N) bidentate metal chelation geometry that forms a 6-membered chelate ring upon coordination to Zn(II), Cu(II), or Co(II) — a binding mode crystallographically confirmed for the broader 3-thiophene carboxamide-pyridine ligand class [1]. This 6-membered chelate geometry is structurally distinct from the 5-membered chelate formed by the picolinamide regioisomer (CAS 733806-30-9), providing an orthogonal metal-binding scaffold for developing metal-based enzyme inhibitors, MRI contrast agents, or fluorescent metal sensors [1]. The compound's two HBD groups may additionally participate in second-sphere hydrogen bonding to metal-bound substrates, an architectural feature absent in simpler mono-amide thiophene ligands.

Medicinal Chemistry Starting Point for IMPDH-Targeted Anticancer or Antiviral Lead Optimization

The nicotinamide pharmacophore embedded in the target compound is recognized by NAMPT and NMNAT1, the gateway enzymes of the NAD salvage pathway. This metabolic activation mechanism was conclusively demonstrated for structurally related N-pyridinylthiophene carboxamides, where compound 9 achieved 206-fold greater potency than vacor in MPNST cancer cells through IMPDH inhibition following intracellular conversion to a toxic adenine dinucleotide analog [1]. The target compound's rigid scaffold (zero rotatable bonds) offers an ideal template for structure-guided optimization of IMPDH inhibitory potency while retaining the nicotinamide recognition element essential for NAMPT-mediated activation [2]. Researchers should note that the picolinamide isomer (CAS 733806-30-9) is predicted to lack this metabolic activation pathway due to altered pyridine nitrogen geometry, making nicotinamide retention a critical procurement specification.

Gewald Chemistry Building Block for Parallel Synthesis of Diversified Heterocyclic Libraries

As a 2-aminothiophene-3-carboxamide derivative, the target compound serves as a versatile core scaffold for Gewald-based parallel library synthesis [1]. The 3-carbamoyl group, pyridine-3-carboxamide linkage, and unsubstituted thiophene positions 4 and 5 each represent chemically orthogonal diversification points amenable to amidation, N-alkylation, electrophilic aromatic substitution, and cross-coupling reactions [2]. The compound's commercial availability across multiple building-block vendors (eMolecules BB, Enamine BB, Molport BB Premium, Key Organics) enables procurement at scales ranging from 50 mg to multi-gram quantities, supporting both initial hit validation and subsequent SAR campaigns without requiring in-house synthetic route development [3].

Quote Request

Request a Quote for N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.